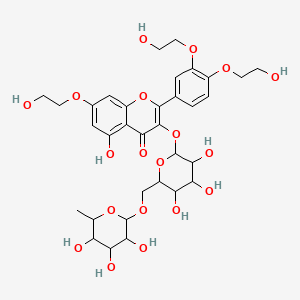![molecular formula C16H16BrIN2O B12453741 2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol](/img/structure/B12453741.png)
2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol is an organic compound that belongs to the class of diazenylphenols This compound is characterized by the presence of bromine, iodine, and tert-butyl groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol typically involves a multi-step process. One common method is the diazotization of 4-iodoaniline followed by coupling with 2-bromo-4-tert-butylphenol. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired diazenyl compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, influencing cellular processes. The phenol group can interact with enzymes and proteins, potentially modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s reactivity and binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-4-tert-butylphenol
- 4-iodophenol
- 2,6-di-tert-butylphenol
Uniqueness
2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol is unique due to the combination of bromine, iodine, and diazenyl groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C16H16BrIN2O |
|---|---|
Peso molecular |
459.12 g/mol |
Nombre IUPAC |
2-bromo-4-tert-butyl-6-[(4-iodophenyl)diazenyl]phenol |
InChI |
InChI=1S/C16H16BrIN2O/c1-16(2,3)10-8-13(17)15(21)14(9-10)20-19-12-6-4-11(18)5-7-12/h4-9,21H,1-3H3 |
Clave InChI |
AGVYMQBBXBAROI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)N=NC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-[4-(2-phenylethoxy)phenyl]carbamimidoyl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B12453663.png)
![2-benzyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12453673.png)
![N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B12453680.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B12453684.png)

![2-(1H-indol-1-yl)-N-[4-(2-phenylethoxy)phenyl]acetamide](/img/structure/B12453695.png)
![3-[(1R,5R)-3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B12453699.png)

![N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B12453723.png)
![2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide](/img/structure/B12453726.png)
![4-[(2S)-2-{[(isoquinoline-5-sulfonyl)methyl]amino}-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate](/img/structure/B12453728.png)
![N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12453732.png)

